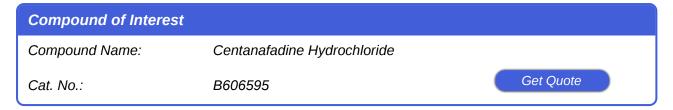


Application Notes and Protocols: Investigating Centanafadine Hydrochloride in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for exploring the therapeutic potential of **centanafadine hydrochloride** in combination with other pharmacological agents.

Centanafadine is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for Attention-Deficit/Hyperactivity Disorder (ADHD) and other neuropsychiatric conditions. Its unique triple reuptake inhibition profile suggests potential for synergistic or additive effects when combined with other compounds, and may offer a favorable safety profile in comparison to other ADHD treatments.

Rationale for Combination Therapy

The primary motivations for exploring centanafadine in combination therapy include:

- Addressing Comorbidities: ADHD frequently co-occurs with other conditions such as anxiety
 and depression. Centanafadine's serotonergic activity may help address these mood-related
 symptoms, and its use as an adjunct to selective serotonin reuptake inhibitors (SSRIs) is
 under investigation.
- Enhancing Efficacy: For patients who experience a partial response to either centanafadine or another ADHD medication, a combination approach may provide a more robust improvement in symptoms.



• Improving Tolerability: Non-stimulants like centanafadine may be prescribed alongside stimulants to mitigate side effects that the latter does not alleviate. Matching-adjusted indirect comparisons have suggested that centanafadine has a favorable safety profile compared to some stimulants and other non-stimulants, with a lower risk of certain adverse events.

Data Presentation: Monotherapy and Comparative Efficacy

While clinical data on centanafadine in direct combination with other drugs is still emerging, extensive data from monotherapy trials provide a baseline for designing and interpreting combination studies.

Table 1: Summary of Centanafadine Efficacy in Adult ADHD (Phase 3 Trials)



Study	Treatment Group	N	Baseline AISRS Total Score (Mean)	Change from Baseline at Day 42 (LS Mean)	P-value vs. Placebo
Study 1	Centanafadin e 200 mg/d	149	38.7 (SD 6.8)	-3.16	0.019
Centanafadin e 400 mg/d	149	38.7 (SD 6.8)	-2.74	0.039	
Placebo	148	38.7 (SD 6.8)	-	-	
Study 2	Centanafadin e 200 mg/d	145	38.7 (SD 6.8)	-4.01	0.002
Centanafadin e 400 mg/d	143	38.7 (SD 6.8)	-4.47	0.001	
Placebo	142	38.7 (SD 6.8)	-	-	

Data

synthesized

from two

Phase 3,

randomized,

double-blind,

multicenter,

placebo-

controlled

trials.

AISRS: Adult

ADHD

Investigator

Symptom

Rating Scale;

LS: Least

Squares; SD:



Standard Deviation.

Table 2: Summary of Centanafadine Efficacy in Pediatric

and Adolescent ADHD (Phase 3 Trials)

Population	Treatment Group	Change from Baseline in ADHD- RS-5 Total Score (LS Mean)	P-value vs. Placebo
Adolescents (13-17 years)	Centanafadine 328.8 mg	-18.50	0.0006
Centanafadine 164.4 mg	-	Not Significant	
Placebo	-14.15	-	
Children (6-12 years)	Centanafadine High Dose	Statistically Significant Improvement	0.0008
Centanafadine Low Dose	-	Not Significant	
Data synthesized from two Phase 3, randomized, double- blind, placebo- controlled trials.			
ADHD-RS-5: ADHD Rating Scale, 5th Edition.			

Signaling Pathways and Experimental Workflows Centanafadine's Mechanism of Action

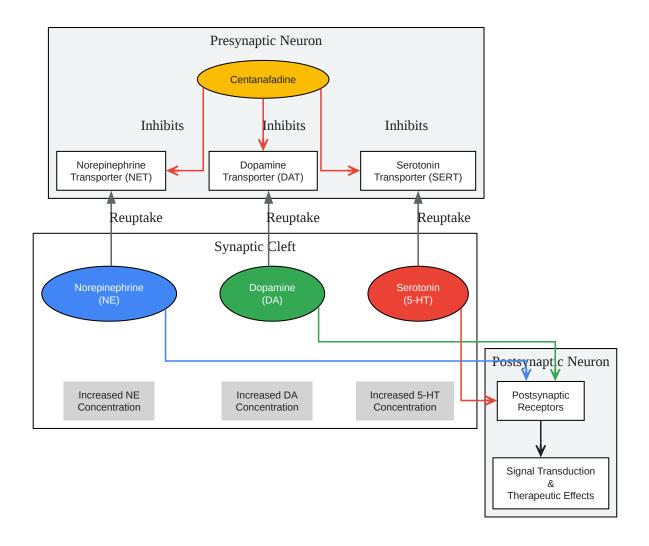


Methodological & Application

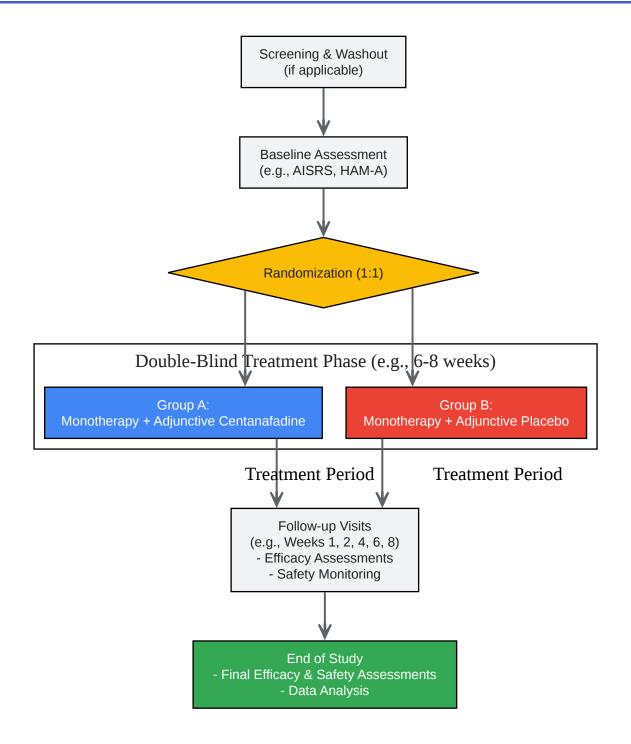
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Centanafadine acts by blocking the reuptake of three key neurotransmitters involved in mood and behavior: norepinephrine, dopamine, and serotonin. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

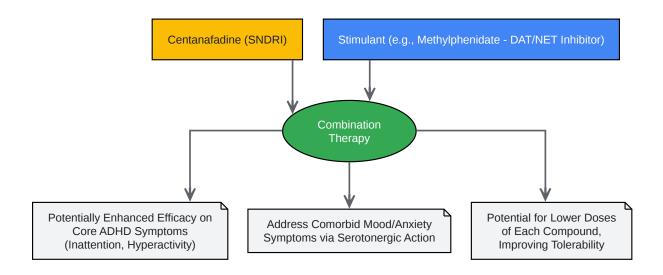












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